molecular formula C9H6ClN B1281262 6-Chloroisoquinoline CAS No. 62882-02-4

6-Chloroisoquinoline

Cat. No.: B1281262
CAS No.: 62882-02-4
M. Wt: 163.6 g/mol
InChI Key: NCJNOOHAQSFEJN-UHFFFAOYSA-N
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Description

6-Chloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClN. It is a derivative of isoquinoline, where a chlorine atom is substituted at the sixth position of the isoquinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Chloroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Chloroisoquinoline can be compared with other similar compounds such as:

Uniqueness:

Properties

IUPAC Name

6-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJNOOHAQSFEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494878
Record name 6-Chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-02-4
Record name 6-Chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 4-chlorobenzaldehyde (10 g) was cyclized with aminoacetaldehyde diethyl acetal according to the procedure of Hendrickson, et. al., J. Org. Chem., 48, 3344 (1983), to give 6-chloroisoquinoline (600 mg). Nitration of the obtained product using the procedure of Campbell et. al., J. Am. Chem. Soc., 68, 1559 (1946) gave 6-chloro-5-nitroisoquinoline (700 mg). Substitution of 6-chloro for thiomethoxide according to the procedure of Massie, Iowa State Coll, J. Sci., 21, 41 (1946) (Ca 41:3033 g) gave 6-methylthio-5-nitroisoquinoline (632 mg). This material (200 mg) was reduced using stannous chloride (2.0 g) and concentrated hydrochloric acid (30 ml) to give 5-amino-6-(methylthio) isoquinoline (143 mg). This material (140 mg) was coupled with 2-hexylthiodecanoic acid (prepared according to the procedures described in Examples 1 and 3) using the procedure described in Example 25 to give the title compound (80 mg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones against cancer cells?

A: The research article suggests that these compounds exhibit cytotoxicity against various cancer cell lines. Specifically, they demonstrate inhibitory activity against DNA topoisomerase II []. DNA topoisomerase II is an enzyme crucial for DNA replication and repair, making it a viable target for anticancer drugs. Inhibiting this enzyme can lead to DNA damage and ultimately trigger cancer cell death.

Q2: Were any specific structure-activity relationships (SAR) observed for the synthesized this compound derivatives?

A: While the article doesn't delve into extensive SAR analysis, it highlights that both this compound-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones were synthesized and evaluated for their anticancer activity []. This suggests that the core structure of this compound might be important for the observed activity, and further modifications by adding different substituents could potentially influence their potency and selectivity against different cancer cell lines. Further research is needed to explore specific SAR trends and optimize these compounds for improved efficacy.

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